molecular formula C18H27N5O2S B12110377 N-[3-(diethylamino)propyl]-2-(12-methyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,11-trien-10-yl)acetamide

N-[3-(diethylamino)propyl]-2-(12-methyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,11-trien-10-yl)acetamide

Cat. No.: B12110377
M. Wt: 377.5 g/mol
InChI Key: ZBZSLZJEMUQJHX-UHFFFAOYSA-N
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Description

N-[3-(diethylamino)propyl]-2-(12-methyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,11-trien-10-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes multiple functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(diethylamino)propyl]-2-(12-methyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,11-trien-10-yl)acetamide typically involves multiple steps, including the formation of the core tricyclic structure, introduction of the acetamide group, and attachment of the diethylamino propyl side chain. Each step requires specific reagents, catalysts, and reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[3-(diethylamino)propyl]-2-(12-methyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,11-trien-10-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions could modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

N-[3-(diethylamino)propyl]-2-(12-methyl-9-oxo-5-thia-1,10,11-triazatricyclo[640

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic treatments.

    Industry: Use in the production of specialized materials or chemicals.

Mechanism of Action

The mechanism of action for N-[3-(diethylamino)propyl]-2-(12-methyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,11-trien-10-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other tricyclic structures with acetamide and diethylamino propyl groups. Examples could be:

  • N-[3-(diethylamino)propyl]-2-(9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,11-trien-10-yl)acetamide
  • N-[3-(diethylamino)propyl]-2-(12-methyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,11-trien-10-yl)propionamide

Uniqueness

The uniqueness of N-[3-(diethylamino)propyl]-2-(12-methyl-9-oxo-5-thia-1,10,11-triazatricyclo[640

Properties

Molecular Formula

C18H27N5O2S

Molecular Weight

377.5 g/mol

IUPAC Name

N-[3-(diethylamino)propyl]-2-(12-methyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,11-trien-10-yl)acetamide

InChI

InChI=1S/C18H27N5O2S/c1-4-21(5-2)9-6-8-19-17(24)12-22-18(25)15-11-16-14(7-10-26-16)23(15)13(3)20-22/h7,10,15H,4-6,8-9,11-12H2,1-3H3,(H,19,24)

InChI Key

ZBZSLZJEMUQJHX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC(=O)CN1C(=O)C2CC3=C(N2C(=N1)C)C=CS3

Origin of Product

United States

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